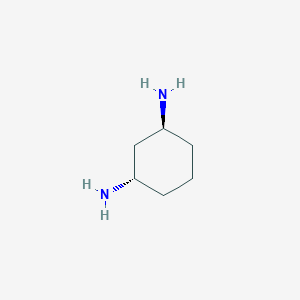

trans-1,3-Cyclohexanediamine

Description

Properties

IUPAC Name |

(1S,3S)-cyclohexane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHKFFSPGPGLN-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26883-70-5 | |

| Record name | trans-1,3-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of trans-1,3-Cyclohexanediamine from Resorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of trans-1,3-Cyclohexanediamine

trans-1,3-Cyclohexanediamine (trans-1,3-CHDA) is a pivotal building block in contemporary drug discovery and development. Its rigid, chair-like conformation and the defined spatial relationship of its two amino groups make it an invaluable scaffold for the synthesis of a wide array of pharmacologically active molecules. The trans stereochemistry, in particular, offers a well-defined vector for substituent placement, enabling precise control over the three-dimensional architecture of drug candidates and facilitating optimal interactions with biological targets. This guide provides a comprehensive, in-depth exploration of a robust and economically viable synthetic route to trans-1,3-cyclohexanediamine, commencing from the readily available starting material, resorcinol.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of trans-1,3-cyclohexanediamine from resorcinol is most effectively achieved through a two-stage process. The initial stage involves the catalytic hydrogenation of the aromatic ring of resorcinol to afford a saturated cyclic intermediate. The subsequent stage focuses on the stereoselective introduction of the two amino groups to furnish the desired trans-1,3-diamine. This guide will primarily focus on the pathway proceeding through the 1,3-cyclohexanedione intermediate, as it offers a reliable and scalable route with good control over the final product's stereochemistry.

Stage 1: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione

The conversion of resorcinol to 1,3-cyclohexanedione is a critical first step that sets the stage for the subsequent amination. This transformation involves the reduction of the aromatic ring, a process that can be achieved through several catalytic hydrogenation methods.

Methodology A: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a convenient and often milder alternative to high-pressure hydrogenation with molecular hydrogen. In this method, a hydrogen donor, such as sodium formate, is used in the presence of a palladium on carbon (Pd/C) catalyst.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the hydrogenation of aromatic rings. Its solid nature allows for easy separation from the reaction mixture by filtration, simplifying the workup procedure.

-

Sodium Formate as Hydrogen Donor: Sodium formate serves as a safe and easy-to-handle source of hydrogen. In the presence of the palladium catalyst, it decomposes to provide the hydrogen necessary for the reduction.

-

Aqueous Medium and pH Control: The reaction is typically carried out in water, an environmentally benign solvent. Maintaining a pH between 5 and 11 is crucial for the efficiency of the transfer hydrogenation process.

Methodology B: Catalytic Hydrogenation with Molecular Hydrogen

Direct hydrogenation using molecular hydrogen (H₂) is a more traditional and highly effective method, particularly for larger-scale synthesis. This approach typically employs a Raney Nickel (Raney Ni) or Palladium on Carbon (Pd/C) catalyst under elevated pressure and temperature.

Causality of Experimental Choices:

-

Raney Nickel (Raney Ni): A highly active catalyst for the hydrogenation of aromatic compounds, often favored for its cost-effectiveness in industrial applications.

-

Elevated Pressure and Temperature: The use of high-pressure hydrogen and elevated temperatures is necessary to overcome the aromatic stability of the resorcinol ring and drive the reaction to completion.

-

Solvent: Water is a common solvent for this reaction, although other solvents can be employed depending on the specific process parameters.

Experimental Protocol: Catalytic Transfer Hydrogenation of Resorcinol

Materials:

-

Resorcinol

-

Sodium formate

-

5% Palladium on carbon (50% wet)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a suitable reaction vessel, dissolve resorcinol in deionized water.

-

Add sodium formate to the solution (1.0-1.25 molar equivalents relative to resorcinol).

-

Carefully add the 5% Pd/C catalyst (1-5% by weight relative to resorcinol).

-

Heat the reaction mixture to 40-70°C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically complete within 1-15 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.

-

Slowly add concentrated HCl to the filtrate to adjust the pH to approximately 3.

-

Cool the acidified solution and stir for an additional 0.5-4.0 hours to induce crystallization of 1,3-cyclohexanedione.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Data Presentation: Comparison of Hydrogenation Methods

| Parameter | Catalytic Transfer Hydrogenation | Catalytic Hydrogenation (H₂) |

| Catalyst | 5% Pd/C | Raney Ni or Pd/C |

| Hydrogen Source | Sodium Formate | Molecular Hydrogen (H₂) |

| Pressure | Atmospheric | 3.5 - 6.5 MPa |

| Temperature | 40 - 70 °C | 40 - 50 °C |

| Typical Yield | >89% | ~95% |

| Safety Considerations | Avoids the use of flammable H₂ gas | Requires specialized high-pressure equipment |

Stage 2: Stereoselective Reductive Amination of 1,3-Cyclohexanedione

The conversion of 1,3-cyclohexanedione to trans-1,3-cyclohexanediamine is the key stereochemistry-determining step. This is typically achieved through a direct reductive amination process. An alternative, the oximation-hydrogenation route, is also viable but often involves an additional synthetic step.

The Principle of Stereochemical Control: Thermodynamic vs. Kinetic Control

The preference for the trans isomer in the reductive amination of 1,3-cyclohexanedione is a classic example of thermodynamic control. In the cyclohexane ring system, substituents can occupy either axial or equatorial positions. The trans-1,3-diamine can adopt a stable chair conformation where both amino groups are in the equatorial position, minimizing steric hindrance. In contrast, the cis-1,3-diamine is forced to have one amino group in an axial position and the other in an equatorial position, leading to unfavorable 1,3-diaxial interactions, which destabilize the molecule. By conducting the reaction under conditions that allow for equilibration between the cis and trans isomers (e.g., elevated temperature), the more stable trans product will predominate.

Methodology: Direct Reductive Amination

This method involves the reaction of 1,3-cyclohexanedione with ammonia in the presence of a reducing agent and a catalyst. The reaction proceeds through the formation of an enamine intermediate, which is then reduced to the diamine.

Causality of Experimental Choices:

-

Ammonia Source: Anhydrous ammonia or an aqueous solution can be used as the nitrogen source.

-

Catalyst: A hydrogenation catalyst such as Raney Nickel or a noble metal catalyst (e.g., Rhodium on Carbon) is employed to facilitate the reduction of the imine/enamine intermediates.

-

Reducing Agent: Molecular hydrogen (H₂) is the most common and atom-economical reducing agent for this transformation.

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. 1,4-dioxane has been reported as an effective solvent for this step.

Experimental Protocol: Direct Reductive Amination of 1,3-Cyclohexanedione

Materials:

-

1,3-Cyclohexanedione

-

Ammonia (anhydrous or concentrated aqueous solution)

-

Raney Nickel (slurry in water)

-

1,4-Dioxane (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Acetone

Procedure:

-

In a high-pressure autoclave, charge the 1,3-cyclohexanedione and the solvent.

-

Add the Raney Nickel catalyst.

-

Seal the reactor and purge with nitrogen, followed by purging with hydrogen.

-

Introduce ammonia to the desired pressure.

-

Pressurize the reactor with hydrogen.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

-

Maintain the hydrogen pressure and monitor the reaction until completion.

-

Cool the reactor to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

To the filtrate, add an excess of concentrated HCl to precipitate the diamine as its hydrochloride salt.

-

Add acetone to facilitate further precipitation.

-

Collect the trans-1,3-cyclohexanediamine dihydrochloride by filtration, wash with acetone, and dry.

-

The free base can be obtained by neutralization with a strong base and extraction.

Purification and Characterization of trans-1,3-Cyclohexanediamine

The final product is typically purified by recrystallization of its hydrochloride salt. Characterization is performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of the product. The chemical shifts and coupling constants of the protons on the cyclohexane ring are indicative of their axial or equatorial positions, allowing for the confirmation of the trans configuration.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching and bending vibrations for the primary amine groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.

-

Melting Point: The melting point of the hydrochloride salt is a useful indicator of purity.

Data Presentation: Physicochemical Properties of trans-1,3-Cyclohexanediamine

| Property | Value |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~198 °C |

| Density | ~0.97 g/cm³ |

| Refractive Index | ~1.50 |

Visualization of the Synthetic Pathway

Overall Synthetic Workflow

Caption: Overall synthetic route from resorcinol to trans-1,3-cyclohexanediamine.

Mechanism of Stereocontrol in Reductive Amination

Caption: Thermodynamic preference for the trans-isomer due to conformational stability.

Safety Considerations

-

Resorcinol: Harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1] Work in a well-ventilated area.

-

Catalytic Hydrogenation: The use of flammable hydrogen gas under pressure requires a properly designed and maintained high-pressure reactor and adherence to strict safety protocols. Catalysts like Raney Nickel can be pyrophoric and should be handled with care, typically as a slurry in water.

-

Reductive Amination: Ammonia is a corrosive and toxic gas. This reaction should be performed in a well-ventilated fume hood.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthesis of trans-1,3-cyclohexanediamine from resorcinol via the 1,3-cyclohexanedione intermediate is a robust and scalable method that provides access to this valuable building block. A thorough understanding of the reaction mechanisms, particularly the principles of stereochemical control, is essential for optimizing the synthesis and achieving high yields of the desired trans isomer. By carefully selecting the reaction conditions and adhering to safe laboratory practices, researchers can efficiently produce high-purity trans-1,3-cyclohexanediamine for applications in drug discovery and development.

References

-

Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (Source: MDPI, URL: [Link])

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (Source: ACS Publications, URL: [Link])

- Process for the manufacture of 1, 3-cyclohexanedione.

- Industrial production method of 1,3-cyclohexanedione.

-

1,3-Cyclohexanedione. (Source: Wikipedia, URL: [Link])

-

Conformations of Disubstituted Cyclohexanes. (Source: Chemistry LibreTexts, URL: [Link])

-

trans-1,3-Cyclohexanediamine. (Source: PubChem, URL: [Link])

Sources

Technical Whitepaper: trans-1,3-Cyclohexanediamine

This technical guide details the stereochemical utility, synthesis, and application of trans-1,3-Cyclohexanediamine (CAS 26883-70-5) . It is structured to provide actionable insights for researchers in polymer science and medicinal chemistry, moving beyond standard datasheet parameters to explore the mechanistic implications of its unique geometry.[1]

Stereochemical Utility in Macromolecular Design and Pharmaceutical Synthesis[1]

CAS Number: 26883-70-5 IUPAC Name: (1R,3R)-Cyclohexane-1,3-diamine (and its enantiomer) Synonyms: trans-1,3-Diaminocyclohexane; 1,3-DACH (trans isomer)[1]

Executive Summary

trans-1,3-Cyclohexanediamine is a cycloaliphatic diamine distinguished by its specific stereochemical configuration, which imposes unique spatial constraints compared to its cis isomer or acyclic analogs.[1] While often encountered as a component of isomeric mixtures (CAS 3385-21-5), the isolated trans isomer (CAS 26883-70-5) is increasingly valued in high-performance epoxy formulations and coordination chemistry.[1] Its utility stems from a fundamental conformational characteristic: the inability to adopt a diequatorial conformation, forcing a permanent axial substituent that influences reaction kinetics, metal chelation angles, and polymer free volume.[1]

The Stereochemical Paradox: Conformational Analysis

To understand the application of this molecule, one must first master its conformational dynamics.[1] Unlike 1,2- or 1,4-substituted cyclohexanes, the 1,3-substitution pattern creates a distinct energy landscape.[1]

2.1 The "Frustrated" Geometry

In the cyclohexane chair conformation:

-

cis-1,3-Cyclohexanediamine: Can adopt a diequatorial (e,e) conformation.[1] This is thermodynamically stable as it avoids 1,3-diaxial interactions.[1]

-

trans-1,3-Cyclohexanediamine: Must adopt an axial-equatorial (a,e) conformation.[1] A ring flip simply swaps the positions (a,e

e,a), but never achieves the stable (e,e) state.[1]

Implication for Researchers: The trans isomer is inherently higher in energy than the cis form due to the steric strain of the axial amine. In polymer networks, this "frustrated" geometry prevents efficient packing, often increasing free volume and altering the Glass Transition Temperature (Tg) .[1] In ligand chemistry, the fixed axial-equatorial arrangement creates a specific "bite angle" that differs significantly from the cis isomer, affecting catalytic activity in metal complexes.[1]

2.2 Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic trap of the trans isomer compared to the cis isomer.

Figure 1: Conformational analysis showing the stability of the cis-diequatorial form versus the oscillating axial-equatorial state of the trans isomer.

Synthesis and Purification Protocols

The synthesis of trans-1,3-cyclohexanediamine typically involves the catalytic hydrogenation of m-phenylenediamine (m-PDA) .[1] However, achieving high stereoselectivity for the trans isomer is challenging because the cis isomer is thermodynamically favored.[1]

3.1 Synthesis Workflow

-

Hydrogenation: m-PDA is hydrogenated using Ruthenium (Ru) or Rhodium (Rh) catalysts supported on Alumina or Carbon.

-

Reaction Conditions: High pressure (100–150 bar) and moderate temperature (100–140°C).

-

Solvent Effects: The use of ammonia or specific alcohols can influence the cis/trans ratio.

-

-

Isomerization (Optional): If the trans isomer is the target, the mixture can be equilibrated over a Raney Nickel catalyst at elevated temperatures, though this often favors the cis form.[1]

-

Separation: The boiling points of cis and trans isomers are very close (~198°C). Separation typically requires:

Key Purity Marker: Researchers should validate stereopurity using

Applications in Polymer Science (Epoxy & PU)

In epoxy resin curing (e.g., DGEBA systems), trans-1,3-cyclohexanediamine acts as a latent-like curing agent with differential reactivity.[1]

4.1 Differential Reactivity Mechanism

The two amine groups in the trans isomer are non-equivalent in any static snapshot (one axial, one equatorial).[1]

-

Equatorial Amine: Less sterically hindered, reacts faster with the epoxy oxirane ring.[1]

-

Axial Amine: Shielded by 1,3-diaxial hydrogens, reacts slower.[1]

Experimental Outcome: This reactivity difference can be exploited to create B-stage resins (partially cured prepolymers) that are stable at room temperature but cure fully upon heating (which overcomes the activation energy barrier of the axial amine).[1]

4.2 Material Properties

Data indicates that epoxy networks cured with cycloaliphatic diamines exhibit superior UV stability compared to aromatic amines. Specifically, the trans isomer contributes to:

-

Higher Modulus: The inability to relax into a diequatorial conformation imparts rigidity to the polymer backbone.

-

Moisture Resistance: The hydrophobic cyclohexane ring reduces water uptake compared to linear aliphatic amines.

| Property | trans-1,3-DACH Cured Epoxy | cis-1,3-DACH Cured Epoxy |

| Reactivity | Differential (Step-wise) | Uniform (Fast) |

| Glass Transition (Tg) | High (Rigid Backbone) | Moderate |

| Pot Life | Extended | Short |

| Network Density | High (at elevated cure temp) | High |

Pharmaceutical & Ligand Utility

In drug development, the trans-1,3-cyclohexanediamine scaffold is used to restrict the conformational freedom of pharmacophores.[1]

5.1 Platinum Coordination Complexes

Similar to the renowned oxaliplatin (which utilizes trans-1,2-cyclohexanediamine), the 1,3-isomer forms complexes with platinum (Pt).[1]

-

Bite Angle: The 1,3-diamine forms a 6-membered chelate ring with the metal center, compared to the 5-membered ring of 1,2-diamines.[1]

-

Cytotoxicity: Research suggests that altering the ring size and stereochemistry changes the DNA binding kinetics and adduct profile, potentially overcoming cisplatin resistance mechanisms.[1]

5.2 Drug Intermediate

The trans isomer serves as a precursor for N-(3-oxocyclohexyl)amides via selective C-H oxidation.[1][2] The axial C-H bonds are electronically and sterically distinct, allowing for site-selective functionalization in complex synthesis.[1]

Handling and Safety Standards

Signal Word: DANGER Hazard Class: Corrosive (Category 1B)

-

Air Sensitivity: The amine groups react with atmospheric CO

to form carbamates. Store under nitrogen or argon. -

Corrosivity: Causes severe skin burns and eye damage. It is permeable through skin; strictly use nitrile or butyl rubber gloves (0.11mm thickness minimum).

-

Storage: Keep in a cool, dry place away from strong oxidizing agents and acids.

Self-Validating Safety Protocol: Before use, check the liquid for turbidity or white precipitate. Presence of precipitate indicates carbamate formation due to seal failure.[1]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18814, 1,3-Cyclohexanediamine. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

Sources

Stereoisomers of 1,3-cyclohexanediamine

[1][2]

The stereochemistry of 1,3-CHDA is defined by two chiral centers at C1 and C3.[2] Unlike the 1,2-isomer, where the trans form is rigidified by vicinal repulsion, the 1,3-isomer’s behavior is governed by 1,3-diaxial interactions.[2]

The Isomer Hierarchy

The molecule exists as three distinct stereoisomers grouped into two diastereomers:

-

Cis-1,3-CHDA: A meso compound.[1][2] It possesses an internal plane of symmetry passing through C2 and C5, rendering it achiral despite having chiral centers (1R, 3S is superimposable on 1S, 3R).[1][2]

-

Trans-1,3-CHDA: A chiral pair of enantiomers, (1R, 3R) and (1S, 3S).[1][2] It lacks a plane of symmetry and has

rotational symmetry.[1][2]

Figure 1: Stereochemical hierarchy of 1,3-cyclohexanediamine showing the divergence between the achiral meso form and the resolvable chiral trans pair.[2]

Part 2: Conformational Dynamics & Thermodynamics[1][2]

In drug design, the "A-value" (conformational free energy) dictates the population of conformers.[2] For the amino group (

Cis-Isomer (The Flexible Spacer)

In the chair conformation, the cis-isomer places one amine axial and one equatorial (

-

Ring Flip: A ring flip converts the axial amine to equatorial and vice versa.[2]

-

Energetics: Both chair forms are degenerate (equal energy).[1][2]

-

Result: The cis-isomer is conformationally mobile, presenting an "averaged" distance between amines in solution.[1][2]

Trans-Isomer (The Rigid Ruler)

The trans-isomer presents a stark thermodynamic contrast.[2]

-

Diequatorial (

): Both amines are equatorial.[1][2] There is zero 1,3-diaxial strain from the substituents.[1][2][3] -

Diaxial (

): Both amines are axial.[1][2] This creates a severe Syn-Diaxial interaction .[1][2] Unlike a simple methyl-hydrogen interaction, two amino groups at positions 1 and 3 face each other directly, creating a "steric clash" significantly higher than twice the A-value.[2]

Thermodynamic Equilibrium Calculation:

| Isomer | Conformation (Chair) | Stability | Key Interaction | Pharma Utility |

| Cis | 1-axial, 3-equatorial | Moderate | Ring flip averages geometry | Flexible linker |

| Trans | 1,3-Diequatorial | High | Minimized steric strain | Rigid scaffold |

| Trans | 1,3-Diaxial | Very Low | Severe 1,3-diaxial clash | Irrelevant |

Part 3: Synthesis and Resolution Methodologies

Industrial synthesis via catalytic hydrogenation of m-phenylenediamine typically yields a mixture of cis and trans isomers (often favoring the thermodynamically less stable cis form due to kinetics on the catalyst surface).[2] The following protocol describes the separation of diastereomers followed by the resolution of the trans enantiomers.

Protocol A: Separation of Cis and Trans Isomers

Principle: The trans-isomer dihydrochloride salt is significantly less soluble in methanol than the cis-isomer salt [1].[2][4]

Reagents:

Workflow:

-

Dissolution: Dissolve 10 g of crude 1,3-CHDA in 100 mL of anhydrous methanol.

-

Acidification: Slowly bubble HCl gas or add methanolic HCl until pH < 2. The reaction is exothermic; maintain temperature < 40°C.[2]

-

Precipitation: Cool the solution to 0°C and stir for 4 hours. The trans-1,3-CHDA·2HCl will precipitate as a white solid.[1][2] The cis-isomer remains largely in solution.[1][2]

-

Filtration: Filter the solid. Wash with cold methanol.[1][2]

-

Basification: Dissolve the filter cake in minimal water and treat with 50% NaOH to liberate the free amine. Extract with dichloromethane (DCM) and concentrate to yield pure trans-1,3-CHDA .[1][2]

Protocol B: Optical Resolution of Trans-1,3-CHDA

Principle: Enantiomeric resolution is achieved using L-(+)-Tartaric acid .[1][2] The diastereomeric salts formed have different solubilities in water/ethanol mixtures [2].[2]

Figure 2: Workflow for the optical resolution of trans-1,3-cyclohexanediamine using tartaric acid.

Step-by-Step Procedure:

-

Stoichiometry: Combine trans-1,3-CHDA (1.0 eq) and L-(+)-Tartaric acid (1.0 eq) in water.

-

Heating: Heat to reflux until all solids dissolve.

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate overnight. The salt of the (1R, 3R) enantiomer (typically) crystallizes out due to specific hydrogen bonding networks that are less favorable in the (1S, 3S) diastereomeric salt lattice.[2]

-

Purification: Recrystallize the salt from water/ethanol (1:1) to improve Enantiomeric Excess (ee).[1]

-

Validation:

Part 4: Applications in Drug Development[2][6]

The "Rigid Spacer" Concept

In Fragment-Based Drug Discovery (FBDD), entropy loss upon binding is a major penalty.[1][2] Using flexible linkers (like linear alkyl chains) incurs a high entropic cost (

-

Advantage: Trans-1,3-CHDA is pre-organized.[1][2] The diequatorial conformation "locks" the nitrogen vectors, reducing the entropic penalty of binding.[2]

-

Target Example: Factor Xa inhibitors and Aspartyl proteases often require a specific distance between hydrogen bond donors/acceptors.[1][2] The 1,3-cyclohexane scaffold provides this with high fidelity.[1][2]

Chelation Geometry

In metallodrugs (e.g., Platinum anticancer agents), the "bite angle" of the diamine ligand determines cytotoxicity.[2]

References

-

Separation of Cis/Trans Isomers

-

Resolution Methodology

-

Walsh, P. J., et al. (1998).[1][2] Resolution of trans-Cyclohexane-1,2-diamine.... Journal of Chemical Education.[1][2] (Cited for general tartaric acid protocol applicability to diamines).[1][2]

-

Note: While specifically for the 1,2-isomer, this is the foundational protocol adapted for 1,3-diamine resolution in research settings.[2]

-

-

Structural Properties

Sources

- 1. 1,3-Diaminocyclohexane, trans- | C6H14N2 | CID 6999479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 5. datapdf.com [datapdf.com]

Spectroscopic Characterization of trans-1,3-Cyclohexanediamine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for trans-1,3-cyclohexanediamine, a key building block in various chemical syntheses, including pharmaceuticals and polymers. Understanding its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for ensuring material purity, confirming identity, and predicting reactivity. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's spectroscopic signature.

Introduction to trans-1,3-Cyclohexanediamine

trans-1,3-Cyclohexanediamine (CAS No: 26883-70-5) is a cyclic diamine with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol .[1][2] The trans stereochemistry dictates a specific spatial arrangement of the two amino groups on the cyclohexane ring, which significantly influences its spectroscopic properties. In its most stable chair conformation, one amino group occupies an equatorial position while the other is in an axial position, or both can be in equatorial positions depending on the specific chair flipping, which is a dynamic process. Accurate spectroscopic analysis is the cornerstone of its application, ensuring isomeric purity and the absence of contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of organic molecules. For trans-1,3-cyclohexanediamine, both ¹H and ¹³C NMR provide critical information about the electronic environment and connectivity of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-1,3-cyclohexanediamine is complex due to the conformational rigidity of the cyclohexane ring and the various axial and equatorial protons. The protons attached to the carbons bearing the amino groups (C1 and C3) are expected to be the most downfield-shifted (deshielded) due to the electron-withdrawing effect of the nitrogen atoms. The amino (-NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment | Rationale |

| ~ 2.8 - 3.2 | Multiplet | 2 | H-1, H-3 | Protons on carbons bearing the electron-withdrawing amino groups. |

| ~ 1.5 - 2.0 | Multiplet | 4 | H-2 (axial), H-4 (axial), H-6 (axial), H-5 (axial) | Axial protons on the cyclohexane ring. |

| ~ 1.0 - 1.4 | Multiplet | 4 | H-2 (equatorial), H-4 (equatorial), H-6 (equatorial), H-5 (equatorial) | Equatorial protons on the cyclohexane ring. |

| ~ 1.3 | Broad Singlet | 4 | -NH₂ | Protons of the two primary amino groups. |

Disclaimer: The chemical shifts are predicted based on general principles and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy

Due to the symmetry in the trans-1,3-cyclohexanediamine molecule, the ¹³C NMR spectrum is expected to show four distinct signals for the six carbon atoms. The carbons directly bonded to the nitrogen atoms (C1 and C3) will be the most deshielded.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Proposed Assignment | Rationale |

| ~ 50 - 55 | C1, C3 | Carbons directly attached to the electron-withdrawing amino groups. |

| ~ 35 - 40 | C2 | Carbon adjacent to the two substituted carbons. |

| ~ 30 - 35 | C4, C6 | Carbons beta to one amino group. |

| ~ 20 - 25 | C5 | Carbon gamma to both amino groups. |

Disclaimer: The chemical shifts are predicted based on general principles and data from similar compounds. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of trans-1,3-cyclohexanediamine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer.[3] Allow the sample temperature to equilibrate for at least five minutes.[4]

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming of the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.[4]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. In trans-1,3-cyclohexanediamine, the key absorptions will be from the N-H bonds of the primary amine and the C-H and C-N bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3350 - 3250 | N-H Stretch | Primary Amine (-NH₂) | A characteristic doublet for the symmetric and asymmetric stretching of the N-H bonds. |

| 2950 - 2850 | C-H Stretch | Alkane (Cyclohexane) | Stretching vibrations of the C-H bonds in the cyclohexane ring. |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Bending vibration of the primary amine group. |

| 1470 - 1430 | C-H Bend | Alkane (CH₂) | Scissoring and bending vibrations of the methylene groups in the ring. |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Stretching vibration of the carbon-nitrogen bond. |

Experimental Protocol for FTIR Spectroscopy (Liquid Sample)

-

Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum is collected.

-

Sample Application: As trans-1,3-cyclohexanediamine is a liquid, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5] Alternatively, a thin film can be prepared between two KBr plates.[6]

-

Data Acquisition: Acquire the spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For amines, a key feature is the "Nitrogen Rule," which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight. trans-1,3-cyclohexanediamine (C₆H₁₄N₂) follows this rule with a molecular weight of 114.

The fragmentation of cyclic amines is typically initiated by the loss of an electron from one of the nitrogen lone pairs. The most common fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.

Major Fragments in the Mass Spectrum of 1,3-Cyclohexanediamine [7]

| m/z | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 114 | [C₆H₁₄N₂]⁺˙ (Molecular Ion) | Initial ionization of the molecule. |

| 97 | [M - NH₃]⁺˙ | Loss of ammonia. |

| 87 | [M - C₂H₅]⁺ | α-cleavage with loss of an ethyl radical. |

| 71 | [C₄H₉N]⁺ | Further fragmentation. |

| 56 | [C₃H₆N]⁺ | Common fragment for cyclic amines. |

| 43 | [C₂H₅N]⁺ | Likely base peak from cleavage. |

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of trans-1,3-cyclohexanediamine in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Method Development:

-

MS Method Development:

-

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.[8]

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-300).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Data Analysis: Identify the peak corresponding to trans-1,3-cyclohexanediamine in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic characterization of trans-1,3-cyclohexanediamine provides a unique fingerprint for its identification and quality assessment. NMR spectroscopy reveals the detailed connectivity and stereochemistry of the cyclohexane ring. IR spectroscopy confirms the presence of primary amine and alkane functional groups. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns under electron ionization. Together, these techniques offer a comprehensive and self-validating system for the analysis of this important chemical intermediate.

Caption: Holistic Spectroscopic Characterization Approach.

References

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Cyclohexanediamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diaminocyclohexane, trans-. Retrieved from [Link]

-

ACS Publications. (n.d.). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

-

Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

-

University of Oxford. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. 1,3-Diaminocyclohexane, trans- | C6H14N2 | CID 6999479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. 1,3-Cyclohexanediamine | C6H14N2 | CID 18814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

Commercial Availability and Technical Profile of trans-1,3-Cyclohexanediamine

The following in-depth technical guide details the commercial availability, stereochemical challenges, and validation protocols for trans-1,3-cyclohexanediamine.

Executive Summary

trans-1,3-Cyclohexanediamine (1,3-CHDA) represents a distinct stereochemical challenge in the cycloaliphatic diamine market.[1] Unlike its 1,2- and 1,4- counterparts, where the trans isomer is often the thermodynamically preferred species (diequatorial), the trans-1,3-isomer exists in a higher-energy axial-equatorial conformation.[1] Consequently, commercial manufacturing processes—typically the hydrogenation of m-phenylenediamine—favor the formation of the thermodynamically stable cis-isomer (diequatorial).[1]

For researchers and drug developers, this creates a supply bottleneck: Pure trans-1,3-CHDA is a high-value specialty chemical, whereas the cis/trans mixture is a commodity. This guide provides the sourcing intelligence and analytical protocols necessary to secure and validate this specific isomer.[1]

Chemical Profile & Stereochemical Significance[2][3][4]

To source this material effectively, one must understand why it is rare. The stereochemistry dictates both the availability and the physical properties.

The Thermodynamic Inversion

In cyclohexane systems, substituents prefer the equatorial position to minimize 1,3-diaxial steric strain.[1]

-

cis-1,3-CHDA: Both amine groups can adopt the equatorial position (e,e).[1] This is the thermodynamically stable isomer.

-

trans-1,3-CHDA: Geometry forces one amine to be axial and the other equatorial (a,e).[1] This conformation incurs significantly higher steric strain.

Implication for Buyers: Most "1,3-Cyclohexanediamine" sold in bulk is a mixture enriched in the cis isomer (often 70:30 cis:trans).[1] You must explicitly verify "trans" grade or perform a separation.

Physical Properties

| Property | trans-1,3-CHDA | cis-1,3-CHDA | Mixture (Commercial) |

| CAS Number | 26883-70-5 | 2279-99-4 | 3385-21-5 |

| Physical State (Free Base) | Liquid / Low-melt Solid | Liquid | Liquid |

| Physical State (2HCl Salt) | Solid (MP >240°C) | Solid | Solid |

| Boiling Point | ~198°C | ~195°C | 194°C |

| Stability | Hygroscopic; absorbs CO₂ | Hygroscopic | Hygroscopic |

Critical Note: Many vendors list the melting point of the dihydrochloride salt (241–243°C) on the page for the free base. Ensure you confirm the salt form before purchase.

Commercial Supply Landscape

The supply chain is divided into Bulk Commodity (Mixture) and Specialty Research (Pure Isomer) .

Validated Suppliers (Pure trans-Isomer)

The following vendors specifically list the trans-isomer (CAS 26883-70-5) with purity guarantees.

| Supplier | Product Grade | Purity | Pack Size | Notes |

| TCI Chemicals | Research | >97.0% (GC) | 200mg, 1g | Product Code: C2802.[1] High cost/gram. |

| Santa Cruz Biotech | Research | Not specified | Variable | Sold for proteomics/research use. |

| Enamine | Building Block | 95%+ | Milligram to Gram | Good for library synthesis. |

| Sigma-Aldrich | Mixture (Primary) | N/A | Bulk | Primarily sells the mixture (CAS 3385-21-5). |

Procurement Decision Matrix

Use the following logic flow to determine your sourcing strategy based on project phase and scale.

Figure 1: Decision matrix for sourcing trans-1,3-CHDA based on operational scale.

Technical Validation: Self-Validating Protocols

Because the cis isomer is the dominant impurity, you must validate the stereochemical purity of incoming lots.[1] Standard GC often fails to resolve the isomers cleanly without a specialized chiral column or derivatization.

Protocol A: 1H-NMR Stereochemical Assignment

This method relies on the Karplus relationship.[2] The splitting pattern of the methine proton (CH-NH₂) distinguishes the axial/equatorial orientation.

-

Principle:

-

cis-isomer (diequatorial): The methine protons are axial . They exhibit large diaxial couplings (

Hz) with adjacent ring protons. The signal appears as a wide multiplet (tt). -

trans-isomer (axial-equatorial): One methine is equatorial . Equatorial protons have small couplings (

Hz,

-

-

Workflow:

-

Dissolve 10 mg sample in CDCl₃ (or D₂O if salt).

-

Acquire 1H-NMR (min 400 MHz).[3]

-

Focus on the region 2.5 – 3.5 ppm (CH-NH₂).

-

Analysis:

-

Look for the signal width at half-height (

). -

Hz

-

Hz

-

-

Protocol B: Derivatization for GC/HPLC Separation

If direct separation is poor, convert the diamine to the bis-acetamide or bis-benzamide.[1]

-

Reaction: React 100 mg diamine with excess acetic anhydride (2 mL) and pyridine (0.5 mL) for 1 hour.

-

Workup: Quench with water, extract into ethyl acetate.

-

Analysis: Inject on standard C18 HPLC or GC-MS. The trans-diacetamide typically elutes after the cis-diacetamide on non-polar GC columns due to higher boiling point/interaction, though this order should be confirmed with a standard.[1]

Applications in Drug Development

Why persist with the difficult trans-isomer?

-

Conformational Locking: In ligand design, the trans-1,3-diamine scaffold provides a unique geometry (approx 120° bite angle) compared to the 60° bite angle of 1,2-diamines.[1] This is critical for specific metal-ligand catalysts.

-

Polymer Crystallinity: In polyamide synthesis, trans-1,3-CHDA disrupts the packing efficiency less than the cis-isomer in certain helical polymer chains, or conversely, provides specific "kinks" required for amorphous regions in transparent polyamides.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6999479, trans-1,3-Cyclohexanediamine.[1] Retrieved from [Link]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds.[1] Wiley-Interscience. (Foundational text for cyclohexane conformational analysis).

Sources

Methodological & Application

Application Note: A Robust Oximation-Hydrogenation Pathway for the Synthesis of 1,3-Cyclohexanediamine

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,3-Cyclohexanediamine (1,3-CHDA), a valuable diamine intermediate in the pharmaceutical and chemical industries. We detail a robust and efficient two-stage pathway commencing with the oximation of 1,3-Cyclohexanedione (1,3-CHD), followed by the catalytic hydrogenation of the resulting dioxime intermediate. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and critical safety protocols. The methodology presented emphasizes cost-effectiveness and operational simplicity by initiating the synthesis from readily available resorcinol, which is first converted to 1,3-CHD.

Introduction and Strategic Rationale

1,3-Diamines are crucial structural motifs and versatile building blocks in the synthesis of a wide array of chemical entities, including active pharmaceutical ingredients and agrochemicals.[1][2][3] Among these, 1,3-Cyclohexanediamine (1,3-CHDA) is a key intermediate. While several synthetic routes exist, the oximation-hydrogenation pathway of 1,3-Cyclohexanedione offers a reliable and scalable method.[4]

This guide presents a strategically optimized approach that begins with the aqueous phase hydrogenation of low-cost resorcinol to produce the 1,3-Cyclohexanedione precursor.[4][5] A significant advantage of this integrated process is the compatibility of aqueous solvents across the initial steps, potentially allowing the direct use of the 1,3-CHD reaction mixture for the subsequent oximation without costly and time-consuming intermediate purification.[4]

The overall synthesis pathway is as follows:

-

Step A: Precursor Synthesis: Hydrogenation of Resorcinol to 1,3-Cyclohexanedione (1,3-CHD).

-

Step B: Oximation: Conversion of 1,3-CHD to 1,3-Cyclohexanedione dioxime using a hydroxylamine salt.

-

Step C: Hydrogenation: Catalytic reduction of the dioxime intermediate to the final product, 1,3-Cyclohexanediamine (1,3-CHDA).

This document will elucidate the causality behind procedural choices, from catalyst selection to reaction conditions, to empower the user with a deep understanding of the process.

Caption: Overall schematic of the three-step synthesis of 1,3-CHDA from resorcinol.

Mechanistic Considerations and Process Logic

From Resorcinol to 1,3-Cyclohexanedione (1,3-CHD)

The synthesis begins with the partial hydrogenation of resorcinol.[6] This transformation is a catalytic process typically carried out in an aqueous medium.

-

Causality of Catalyst Choice: Both Raney Nickel (Raney Ni) and Palladium on Carbon (Pd/C) are effective for this transformation.[4][7]

-

Raney Ni is often favored in industrial settings due to its high activity and lower cost compared to precious metal catalysts.[2][8]

-

Pd/C can also be used, sometimes under milder conditions via catalytic transfer hydrogenation with a hydrogen donor like sodium formate, which can avoid the need for high-pressure hydrogen gas.[7]

-

-

Reaction Environment: The use of an aqueous solvent is a key advantage, aligning with green chemistry principles and facilitating the subsequent oximation step.[4] The reaction is often performed under basic conditions (e.g., with NaOH) to form the resorcinol salt, followed by acidification to yield the 1,3-CHD product, which exists predominantly in its more stable enol tautomer form.[5][6]

Oximation: Formation of the Dioxime Intermediate

Oximation is a classic condensation reaction between a carbonyl group and hydroxylamine.[9] In this step, both carbonyl groups of 1,3-CHD react with hydroxylamine hydrochloride (NH₂OH·HCl) to form 1,3-cyclohexanedione dioxime.

-

Why Hydroxylamine Hydrochloride? It is a stable, crystalline solid that is easy to handle and serves as the source of hydroxylamine. The reaction proceeds readily in water, making it compatible with the crude product stream from the previous step.[4]

-

Mechanism: The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbons of 1,3-CHD, followed by dehydration to form the C=N-OH (oxime) functional group.

Hydrogenation: Reduction of the Dioxime to Diamine

The final and critical step is the reduction of the dioxime to the target 1,3-cyclohexanediamine. This is achieved through catalytic hydrogenation, a powerful and clean method for reducing oximes to primary amines.[10][11]

-

Mechanism of Reduction: The hydrogenation process involves the cleavage of the N-O bond and the saturation of the C=N double bond with hydrogen.[12] The reaction proceeds over the surface of a heterogeneous catalyst.

-

Catalyst Selection & Rationale:

-

Raney Ni: A highly active and cost-effective catalyst for this transformation. It is typically used as a slurry in a solvent like methanol or ethanol under hydrogen pressure.[4]

-

Noble Metal Catalysts (Pd, Pt): Catalysts such as Palladium on Carbon (Pd/C) can also effectively reduce oximes, often under milder conditions (e.g., lower pressure and temperature).[9][13] The choice between Raney Ni and a noble metal catalyst often depends on factors like cost, desired reaction speed, and tolerance of other functional groups if working with more complex substrates.

-

-

Solvent System: While the oximation is performed in water, the final hydrogenation is often switched to an alcohol solvent like methanol.[4] This is because alcohols are excellent solvents for hydrogen, are relatively inert under these conditions, and can facilitate easier product isolation and catalyst filtration compared to aqueous systems.

Detailed Experimental Protocols

Caption: A generalized workflow for the synthesis and analysis of 1,3-CHDA.

Protocol A: Synthesis of 1,3-Cyclohexanedione (1,3-CHD) from Resorcinol

Materials:

-

Resorcinol

-

Sodium Hydroxide (NaOH)

-

Raney Nickel (50% slurry in water)

-

Hydrochloric Acid (HCl, concentrated)

-

Deionized Water

-

High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

-

Preparation: In a suitable beaker, dissolve Resorcinol (e.g., 0.50 mol) and NaOH (e.g., 0.55 mol) in deionized water. Ensure complete dissolution.

-

Catalyst Addition: Transfer the solution to a high-pressure autoclave. Under an inert atmosphere (e.g., Nitrogen), carefully add the Raney Nickel catalyst (typically 3-5% by weight of the resorcinol). Caution: Raney Ni is pyrophoric and must be handled wet and under an inert atmosphere.

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 3.5–6.5 MPa and heat to 40–50 °C.[2]

-

Reaction Monitoring: Maintain the reaction with vigorous stirring. The reaction is complete when hydrogen uptake ceases (typically 6–12 hours).[2]

-

Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Self-Validation: The filtrate should be a clear solution.

-

Acidification & Isolation: Transfer the filtrate to a beaker cooled in an ice bath. Slowly add concentrated HCl with stirring until the pH reaches ~3. A white precipitate of 1,3-cyclohexanedione should form.[7][14]

-

Collection: Continue stirring in the ice bath for 30-60 minutes to maximize crystallization. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol B: Oximation of 1,3-Cyclohexanedione

Materials:

-

1,3-Cyclohexanedione (from Step A)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl)

-

Sodium Acetate (or other suitable base)

-

Deionized Water

-

Ethanol

Procedure:

-

Solution Preparation: In a round-bottom flask, suspend 1,3-Cyclohexanedione (e.g., 0.40 mol) in a mixture of water and ethanol.

-

Reagent Addition: Add Hydroxylamine Hydrochloride (e.g., 0.88 mol, ~2.2 equivalents) and Sodium Acetate (e.g., 0.88 mol) to the suspension. The base is added to neutralize the HCl released during the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) with stirring for 2-4 hours. Self-Validation: The reaction mixture should become a more homogeneous solution as the reaction progresses, followed by the potential precipitation of the product upon cooling.

-

Isolation: Cool the reaction mixture in an ice bath. The 1,3-cyclohexanedione dioxime will precipitate as a white solid.

-

Collection: Collect the product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum.

Protocol C: Hydrogenation of 1,3-Cyclohexanedione Dioxime

Materials:

-

1,3-Cyclohexanedione dioxime (from Step B)

-

Raney Nickel (50% slurry in water)

-

Methanol

-

Ammonia solution (optional, to suppress side reactions)

Procedure:

-

Reactor Setup: To a high-pressure autoclave, add the 1,3-cyclohexanedione dioxime (e.g., 0.30 mol) and Methanol as the solvent.[4]

-

Catalyst Addition: Under an inert atmosphere, carefully add the Raney Nickel catalyst. A small amount of aqueous ammonia can be added to maintain basic conditions, which can improve selectivity to the primary amine.

-

Hydrogenation: Seal the reactor and purge with nitrogen, then hydrogen. Pressurize with hydrogen to 4-5 MPa and heat to 50-70 °C.

-

Reaction Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Workup: After cooling and venting, filter the reaction mixture through Celite to remove the catalyst.

-

Purification: The solvent (methanol) can be removed from the filtrate by rotary evaporation. The resulting crude 1,3-cyclohexanediamine can be purified by vacuum distillation to yield a colorless liquid.

Data Summary and Expected Outcomes

The following tables summarize typical reaction conditions. Yields are representative and can be optimized by careful control of parameters.

Table 1: Typical Conditions for Key Synthesis Steps

| Parameter | Step A: Resorcinol Hydrogenation | Step B: Oximation | Step C: Dioxime Hydrogenation |

|---|---|---|---|

| Key Reagents | Resorcinol, H₂ | 1,3-CHD, NH₂OH·HCl | Dioxime, H₂ |

| Catalyst | Raney Ni or Pd/C | None | Raney Ni |

| Solvent | Water | Water/Ethanol | Methanol |

| Temperature | 40 - 120 °C[2][14] | 80 - 90 °C (Reflux) | 50 - 70 °C |

| Pressure | 3.5 - 6.5 MPa[2][14] | Atmospheric | 4 - 5 MPa |

| Typical Yield | >90% | >95% | >85% |

Safety and Handling

Strict adherence to safety protocols is mandatory.

-

Hydroxylamine Hydrochloride: This compound is toxic if swallowed, an irritant, a skin sensitizer, and is suspected of causing cancer.[15][16] Always handle in a chemical fume hood wearing appropriate PPE, including gloves and safety glasses.[15] Avoid creating dust.[15]

-

Catalytic Hydrogenation:

-

Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. Ensure the reactor is properly sealed and purged, and operate in a well-ventilated area away from ignition sources.

-

Raney Nickel: Raney Ni is pyrophoric and can ignite spontaneously in air. It must be kept wet with water or the reaction solvent at all times.[17] Spent catalyst should be carefully quenched (e.g., with very slow addition to dilute acid) before disposal.

-

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, at all times.[17]

References

- Sun, D., Ma, Z., Cheng, Y., Xu, G., Huang, L., Zhou, T., Wei, Z., & Liu, Y. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.

-

Organic & Biomolecular Chemistry. (n.d.). Synthetic methods for 1,3-diamines. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of 1,3-cyclohexadiene by Pd-NPs. Retrieved from [Link]

-

MDPI. (n.d.). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 1, 3-cyclohexanediamine by hydrogenation of m-xylylenediamine.

-

ResearchGate. (n.d.). Reaction process and kinetics of the selective hydrogenation of resorcinol into 1,3-cyclohexanedione. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

- Google Patents. (n.d.). US5744648A - Process for the manufacture of 1, 3-cyclohexanedione.

- Google Patents. (n.d.). CN101381294A - Industrial production method of 1,3-cyclohexanedione.

-

National Institutes of Health. (n.d.). Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective hydrogenation of 1,3-cyclohexadiene using palladium catalysts. Retrieved from [Link]

-

D. Sun, et al. (2025). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by oxime reduction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Filo. (2025). Mechanism of how oxime is converted to amine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-cyclohexanedione dioxime. Retrieved from [Link]

- Google Patents. (n.d.). WO2014152768A1 - Cyclohexanediamine compounds and methods for their preparation.

-

JoVE. (2023). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Metal/Oxide Interface Enabling Selective Electrocatalytic Reduction of Oxime to Amine in Neutral Electrolyte. Retrieved from [Link]

-

InCatT. (2022). Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines. Retrieved from [Link]

-

CSIR-Institute of Himalayan Bioresource Technology. (n.d.). Process for 4-substituted cyclohexane-1,3-dione. Retrieved from [Link]

Sources

- 1. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. CN101381294A - Industrial production method of 1,3-cyclohexanedione - Google Patents [patents.google.com]

- 3. ihbt.res.in [ihbt.res.in]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 7. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 8. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of how oxime is converted to amine | Filo [askfilo.com]

- 11. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 12. Nickel solves a long-lasting challenge; An efficient asymmetric hydrogenation of oximes to produce chiral hydroxylamines - InCatT - Innovative Catalyst Technologies [incatt.nl]

- 13. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 14. 1,3-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

Application and Protocol for the Synthesis of trans-1,3-Cyclohexanediamine Using a Raney Nickel Catalyst

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of trans-1,3-Cyclohexanediamine and the Role of Raney Nickel

trans-1,3-Cyclohexanediamine is a crucial building block in medicinal chemistry and materials science, often imparting desirable conformational rigidity and basicity to target molecules. Its vicinal diamine motif is a key feature in various pharmacologically active compounds and chiral ligands. The catalytic hydrogenation of m-phenylenediamine to 1,3-cyclohexanediamine is a common synthetic route, with Raney® nickel being a widely used catalyst due to its high activity and cost-effectiveness.[1][2] This application note provides a detailed protocol for the synthesis of a mixture of cis- and trans-1,3-cyclohexanediamine via the hydrogenation of m-phenylenediamine using Raney nickel, followed by a robust method for the selective isolation of the desired trans isomer.

Raney nickel, a porous nickel catalyst, is prepared by leaching aluminum from a nickel-aluminum alloy with a concentrated sodium hydroxide solution.[1] This process generates a high surface area catalyst with adsorbed hydrogen, making it highly effective for the hydrogenation of various functional groups, including aromatic rings.[3]

Reaction Mechanism and Stereochemistry

The hydrogenation of m-phenylenediamine over a heterogeneous catalyst like Raney nickel involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the syn-addition of hydrogen to the substrate, meaning both hydrogen atoms add to the same face of the molecule.[4][5]

In the case of m-phenylenediamine, the initial hydrogenation of the aromatic ring can lead to the formation of both cis- and trans-1,3-cyclohexanediamine. The stereochemical outcome is influenced by the orientation of the substrate on the catalyst surface and the subsequent addition of hydrogen. The formation of a mixture of isomers is typical for this type of reaction, with the trans isomer often being the thermodynamically more stable product. One study reported a cis-to-trans isomer ratio of 41:59 under specific conditions.[6]

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| m-Phenylenediamine | 108-45-2 | 108.14 | Toxic, irritant |

| Raney® Nickel (slurry in water) | 7440-02-0 | 58.69 | Pyrophoric when dry, handle with care |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | Flammable |

| Methanol (anhydrous) | 67-56-1 | 32.04 | Flammable, toxic |

| Hydrogen Gas (high purity) | 1333-74-0 | 2.02 | Flammable |

| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | Corrosive |

| Sodium Hydroxide | 1310-73-2 | 40.00 | Corrosive |

| Celite® (or other filter aid) | 61790-53-2 | - | Inert filter medium |

Equipment

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller

-

Schlenk line or glovebox for inert atmosphere handling

-

Glassware: Round-bottom flasks, beakers, graduated cylinders, Buchner funnel

-

Magnetic stirrer and stir bars

-

Filtration apparatus

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory personal protective equipment (safety glasses, lab coat, gloves)

Experimental Protocols

Part 1: Hydrogenation of m-Phenylenediamine

This protocol is adapted from established industrial practices and laboratory-scale syntheses.[6][7]

Safety First: Raney nickel is pyrophoric when dry and must be handled as a slurry under an inert atmosphere. Ensure all equipment is properly set up and purged with an inert gas (e.g., argon or nitrogen) before introducing the catalyst. Hydrogen gas is highly flammable; operate in a well-ventilated fume hood away from ignition sources.

-

Reactor Setup: In a high-pressure autoclave, add m-phenylenediamine (10.8 g, 0.1 mol) and anhydrous ethanol (100 mL).

-

Catalyst Addition: Under a gentle stream of argon, carefully add Raney nickel slurry (approximately 2 g, washed with ethanol to remove water).

-

Sealing and Purging: Seal the autoclave and purge the system with hydrogen gas three times to remove any residual air.

-

Reaction Conditions: Pressurize the autoclave with hydrogen to 500-1000 psi (3.4-6.9 MPa). Heat the reaction mixture to 100-120°C with vigorous stirring.

-

Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 6-12 hours.

-

Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Catalyst Removal: Under an inert atmosphere, carefully open the autoclave. The Raney nickel catalyst can be separated by filtration through a pad of Celite®. Caution: Do not allow the filter cake to dry as it is pyrophoric. The filter cake should be immediately quenched with water and disposed of according to institutional safety guidelines.

-

Product Isolation (Crude Mixture): The ethanolic solution contains a mixture of cis- and trans-1,3-cyclohexanediamine. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product mixture.

Figure 1: Workflow for the hydrogenation of m-phenylenediamine.

Part 2: Separation of trans-1,3-Cyclohexanediamine

This protocol is based on the differential solubility of the dihydrochloride salts of the cis and trans isomers in methanol, as described in the patent literature.[8]

-

Dissolution: Dissolve the crude mixture of 1,3-cyclohexanediamine isomers in anhydrous methanol (approximately 5-10 mL of methanol per gram of crude product).

-

Salt Formation: Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution until it is acidic. Alternatively, a solution of HCl in methanol can be added dropwise. This will precipitate the dihydrochloride salts of both isomers.

-

Selective Precipitation: The dihydrochloride salt of the trans isomer is significantly less soluble in methanol than the cis isomer.[8] Allow the mixture to stand at a reduced temperature (e.g., 0-5°C) for several hours to ensure complete precipitation of the trans isomer salt.

-

Isolation of trans Isomer Salt: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold methanol.

-

Liberation of the Free Base: Suspend the collected dihydrochloride salt in water and cool the mixture in an ice bath. Slowly add a concentrated solution of sodium hydroxide with stirring until the pH is strongly basic (pH > 12).

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the pure trans-1,3-cyclohexanediamine.

Figure 2: Workflow for the separation of trans-1,3-cyclohexanediamine.

Data Presentation

Typical Reaction Parameters and Outcomes

| Parameter | Value | Reference |

| Substrate | m-Phenylenediamine | [6] |

| Catalyst | Raney® Nickel | [6] |

| Solvent | Ethanol | [7] |

| Temperature | 100-120 °C | [7] |

| Hydrogen Pressure | 500-1000 psi | [7] |

| Typical Yield (isomer mixture) | >90% | [7] |

| Reported cis:trans Ratio | 41:59 | [6] |

Physical Properties of Isomers

| Property | cis-1,3-Cyclohexanediamine | trans-1,3-Cyclohexanediamine |

| Boiling Point | - | 198 °C |

| Dihydrochloride Salt Solubility in Methanol | More Soluble | Less Soluble |

Troubleshooting and Expert Insights

-

Low Conversion: If the hydrogenation reaction stalls or proceeds slowly, this could be due to catalyst deactivation. Ensure the m-phenylenediamine is of high purity, as impurities can poison the catalyst. The activity of Raney nickel can also vary between batches; a higher catalyst loading may be necessary.

-

Poor Isomer Separation: The efficiency of the separation of the trans isomer is highly dependent on the anhydrous conditions during the precipitation of the dihydrochloride salt. Any water present will increase the solubility of the trans salt, leading to lower recovery.

-

Catalyst Handling: Always handle Raney nickel as a slurry and under an inert atmosphere. If the catalyst is exposed to air and dries, it can ignite spontaneously. After the reaction, the catalyst should be carefully filtered and the filter cake should not be allowed to dry. Quench the catalyst by adding it to a large volume of water.

Conclusion

The Raney nickel-catalyzed hydrogenation of m-phenylenediamine is an effective method for the synthesis of 1,3-cyclohexanediamine. While the reaction typically produces a mixture of cis and trans isomers, the desired trans isomer can be efficiently isolated through the selective precipitation of its dihydrochloride salt. This application note provides a comprehensive and practical guide for researchers in the pharmaceutical and chemical industries to perform this synthesis and purification, grounded in established chemical principles and safety protocols.

References

- Corcoran, P. (1975). Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine. U.S. Patent No. 3,880,925. Washington, DC: U.S.

- Wang, Y., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.

-

American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Stereochemistry of hydrogenation with Raney nickel. Retrieved from [Link]

-

Jiahong Chemical. (n.d.). Hydrogenation Catalyst Raney Nickel for M-phenylenediamine. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diaminocyclohexane, trans-. Retrieved from [Link]

-

ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

-

ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? Retrieved from [Link]

-

Taylor & Francis. (n.d.). Raney Nickel – Knowledge and References. Retrieved from [Link]

-

MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. Retrieved from [Link]

-

MDPI. (n.d.). Effects of Reaction Atmospheres on Hydrogenation Selectivity of Bicyclic Aromatics on NiMoS Active Sites—Combining DFT Calculation and Experiments. Retrieved from [Link]

-

mediaTUM. (n.d.). Impact of the Local Environment of Amines on the Activity for CO2 Hydrogenation over Bifunctional Basic – Metallic Catalysts. Retrieved from [Link]

-

NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing trans-1,4-diaminocyclohexane.

-

NIH. (n.d.). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Retrieved from [Link]

-

ACS Publications. (2022). Basic Promotors Impact Thermodynamics and Catalyst Speciation in Homogeneous Carbonyl Hydrogenation. Retrieved from [Link]

Sources

- 1. acs.org [acs.org]

- 2. acs.org [acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Hydrogenation Catalyst Raney Nickel for M-phenylenediamine from China manufacturer - Jiahong Chemical [jiahongchem.com]

- 8. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

Synthesis of C₂-Symmetric Chiral Ligands from trans-1,2-Cyclohexanediamine: A Detailed Protocol for Researchers

Introduction: The Central Role of trans-1,2-Cyclohexanediamine in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is of paramount importance, particularly in the realms of drug development and materials science. Asymmetric catalysis, which employs chiral catalysts to stereoselectively produce one enantiomer of a product over the other, stands as an elegant and efficient strategy to achieve this goal. At the heart of many successful asymmetric catalytic systems lies the chiral ligand, a molecule that coordinates to a metal center and creates a chiral environment, thereby dictating the stereochemical outcome of the reaction.